molecular formula C13H15FN4O B2692035 1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2175978-87-5

1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2692035
CAS RN: 2175978-87-5
M. Wt: 262.288
InChI Key: KDGICSZHNUPLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms. It’s functionalized with an aminoethyl group, a cyclopropyl group, and a fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, followed by functionalization with the aminoethyl, cyclopropyl, and fluorophenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the attached functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the attached functional groups. The aminoethyl group could act as a nucleophile in reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Antimicrobial Activities

Research on 1,2,4-triazole derivatives has demonstrated their significant potential as antimicrobial agents. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding some compounds to exhibit good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Holla et al. (2003) reported on the synthesis of fluorine-containing thiadiazolotriazinones, highlighting their potential as antibacterial agents with promising activity in low concentrations (Holla, Bhat, & Shetty, 2003).

Antitumor Properties

The antitumor properties of 1,2,4-triazole derivatives have also been explored, with some compounds showing promise in in vitro and in vivo models. Hutchinson et al. (2001) synthesized fluorinated benzothiazoles, a structurally related class, which exhibited potent cytotoxic activities in sensitive human breast cancer cell lines (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications .

properties

IUPAC Name

2-(2-aminoethyl)-4-cyclopropyl-5-(4-fluorophenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O/c14-10-3-1-9(2-4-10)12-16-17(8-7-15)13(19)18(12)11-5-6-11/h1-4,11H,5-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGICSZHNUPLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCN)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-4-cyclopropyl-3-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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